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Abstract

Brugine, a sulfur-containing tropane alkaloid isolated from the mangrove species Bruguiera
sexangula and Bruguiera exaristata, has garnered significant interest in the scientific
community for its potential therapeutic applications, particularly in oncology.[1][2][3] This
technical guide provides a comprehensive overview of the known physical and chemical
properties of Brugine, its biological activities, and the signaling pathways it modulates. The
information is presented to support further research and development of Brugine as a potential
drug candidate. While extensive research has elucidated its biological effects, quantitative data
on some of its physicochemical properties and detailed spectral analyses remain areas for
further investigation.

Physicochemical Properties

Brugine is chemically known as (+)-tropine 1,2-dithiolan-3-carboxylate.[3] Its unique structure,
featuring a tropane skeleton esterified with 1,2-dithiolan-3-carboxylic acid, is responsible for its
distinct biological activities. A summary of its known physical and chemical properties is
presented in Table 1.
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Property Value Source

Molecular Formula C12H19NO2S:2 PubChem

Molecular Weight 273.41 g/mol PubChem
(3S)-1,2-dithiolan-3-yl
(1R,3s,5S)-8-methyl-8-

IUPAC Name ] PubChem
azabicyclo[3.2.1]octan-3-yl
ester

CAS Number 14912-30-2 PubChem
Not explicitly reported, but

Appearance related alkaloids are often N/A
crystalline solids.

Melting Point Not experimentally determined.  N/A

Boiling Point Predicted: 372.1 + 42.0 °C ChemicalBook
Soluble in chloroform,

Solubility dichloromethane, ethyl BioCrick
acetate, DMSO, and acetone.

- ) [a]D2#* = -24° (in purified
Specific Rotation [4]

chloroform)

Predicted pKa

9.97 £0.40

ChemicalBook

Note: Many of the physical properties, such as melting point and boiling point, have not been

experimentally determined and are based on predictions. Further empirical studies are required
for accurate characterization.

Spectral Data

Detailed spectral data for Brugine, including Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS), are not readily available in the public domain. The original
structure elucidation relied on these techniques, but the raw data has not been published.[3]
The characteristic fragmentation of tropine esters in mass spectrometry typically shows ions at
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m/z 140, 124, 96, 94, 83, and 82.[3] For researchers seeking to confirm the identity of isolated
or synthesized Brugine, a full spectral analysis is recommended.

Biological Activity and Signaling Pathways

Brugine has demonstrated significant cytotoxic activity against various cancer cell lines,
including sarcoma 180 and Lewis lung carcinoma.[1] Its anticancer effects are attributed to its
ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and
angiogenesis. Network pharmacology studies have identified several key pathways targeted by
Brugine.[1]

cAMP/PKA Signaling Pathway

Molecular docking studies have revealed a high binding affinity of Brugine for Protein Kinase A
(PKA), a key enzyme in the cyclic adenosine monophosphate (CAMP) signaling pathway.[1]
This interaction is believed to be central to Brugine's mechanism of action. The CAMP/PKA
pathway is a crucial regulator of numerous cellular processes, and its dysregulation is
implicated in various diseases, including cancer.
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Proposed inhibitory action of Brugine on the cAMP/PKA signaling pathway.

JAKISTAT Signaling Pathway

Brugine has been shown to modulate the Janus kinase (JAK)/signal transducer and activator
of transcription (STAT) pathway.[1] This pathway is critical for cytokine signaling and is often
constitutively active in cancer, promoting cell proliferation and survival. While the precise
molecular targets of Brugine within this pathway are yet to be fully elucidated, it is
hypothesized to inhibit the phosphorylation of key components like JAKs and STATSs.
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Proposed inhibitory mechanism of Brugine on the JAK/STAT signaling pathway.

PI3K/Akt Signaling Pathway
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The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of
cell survival and proliferation that is frequently hyperactivated in cancer. Brugine has been
identified as a modulator of this pathway.[1] It is proposed that Brugine exerts its anticancer
effects by inhibiting the phosphorylation of key kinases in this cascade, such as Akt and mTOR.
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Proposed inhibitory action of Brugine on the PI3K/Akt signaling pathway.

KDR (VEGFR2) Signaling Pathway

In the context of colon cancer, Brugine has been shown to suppress cell growth by mediating
the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor
Receptor 2 (VEGFR?2). It down-regulates the mRNA and phosphorylation of KDR and
downstream signaling molecules such as PKCa, PLCy, and Rafl.

Experimental Protocols
Isolation of Brugine from Bruguiera sexangula

The following is a general protocol based on the originally reported isolation method.[3]

Workflow:
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General workflow for the isolation of Brugine.
Methodology:

o Extraction: The dried and milled bark of Bruguiera sexangula is percolated with ethanol at a

slightly elevated temperature (e.g., 40°C).

o Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary

evaporator to yield a crude gum.
o Acid-Base Extraction:
o The crude extract is dissolved in water and basified with a weak base like ammonia.

o This aqueous solution is then extracted with an organic solvent such as chloroform.
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o The organic layer, containing the alkaloids, is then extracted with a dilute acid (e.g., 0.5 M
sulfuric acid).

o The acidic aqueous layer is washed with chloroform to remove neutral impurities.

o The aqueous layer is then basified again with ammonia, and the alkaloids are re-extracted
into chloroform.

« Purification: The resulting crude alkaloid mixture is subjected to chromatographic techniques,
such as column chromatography over silica gel or alumina, to isolate pure Brugine.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard
colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and
proliferation. The following is a generalized protocol that can be adapted for testing the
cytotoxic effects of Brugine on cancer cell lines.

Methodology:

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and
allowed to adhere overnight.

o Treatment: The cells are treated with various concentrations of Brugine (and a vehicle
control, e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

o MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further
2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a
purple formazan.

 Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is
added to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of each well is measured at a specific
wavelength (typically around 570 nm) using a microplate reader.

o Data Analysis: The absorbance values are used to calculate the percentage of cell viability
relative to the vehicle control. The half-maximal inhibitory concentration (ICso) can be
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determined from the dose-response curve.

Conclusion

Brugine is a promising natural product with demonstrated anti-cancer properties. Its
mechanism of action involves the modulation of several key signaling pathways, making it a
molecule of significant interest for drug development. However, to advance its preclinical and
potential clinical development, further research is imperative. Specifically, a thorough
characterization of its physicochemical properties, including experimental determination of its
melting point, boiling point, and aqueous solubility, is needed. Furthermore, the acquisition and
publication of its complete spectral data (NMR, IR, MS) would be invaluable for quality control
and regulatory purposes. Finally, more in-depth studies are required to elucidate the precise
molecular interactions of Brugine within the identified signaling pathways to fully understand its
mechanism of action and to guide the rational design of more potent and selective derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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